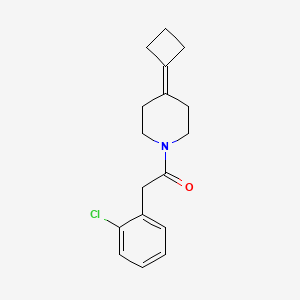
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is a Schedule III controlled substance in the United States and is primarily used for anesthesia, pain management, and sedation. However, Ketamine has also been the subject of scientific research for its potential therapeutic applications in treating a range of psychiatric and neurological disorders.
作用機序
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone can reduce pain and improve mood in patients with depression and other psychiatric disorders. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone also increases the release of glutamate, a neurotransmitter that is involved in learning and memory, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has a range of biochemical and physiological effects, including sedation, analgesia, dissociation, and hallucinations. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone can also cause changes in heart rate, blood pressure, and respiratory rate, and it can increase intracranial pressure in some patients. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has a short half-life, which means that its effects wear off quickly, making it a useful drug for short-term procedures and treatments.
実験室実験の利点と制限
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has several advantages as a research tool, including its rapid onset of action, its short duration of action, and its ability to induce dissociation and analgesia. However, 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone also has some limitations, including its potential for abuse and its side effects, such as hallucinations and dissociation. Researchers must also take care to use appropriate dosages and to monitor patients carefully to minimize the risk of adverse effects.
将来の方向性
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, including its use in combination with other drugs, its potential for long-term treatment of psychiatric disorders, and its use in treating other neurological conditions, such as Alzheimer's disease and traumatic brain injury. Researchers are also exploring the use of 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone in different populations, such as children and the elderly, to determine its safety and efficacy in these groups. Additionally, researchers are investigating the molecular mechanisms underlying 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
合成法
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of cyclobutyl chloride with piperidine to form 1-(4-cyclobutylpiperidin-1-yl)propan-1-one. This intermediate compound is then reacted with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, which is 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone.
科学的研究の応用
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in treating a range of psychiatric and neurological disorders. Studies have shown that 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has rapid antidepressant effects in patients with treatment-resistant depression, and it has been used to treat depression, anxiety, and post-traumatic stress disorder (PTSD). 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has also been shown to have potential applications in treating chronic pain, migraines, and addiction.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-16-7-2-1-4-15(16)12-17(20)19-10-8-14(9-11-19)13-5-3-6-13/h1-2,4,7H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSRRHECHPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

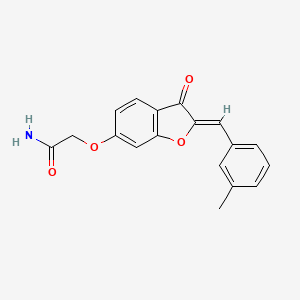
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
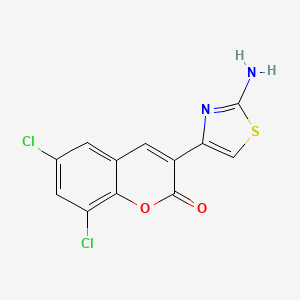
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
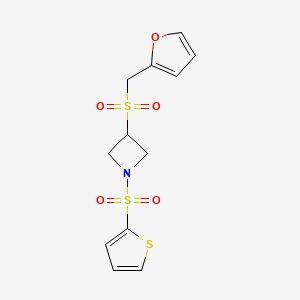
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)
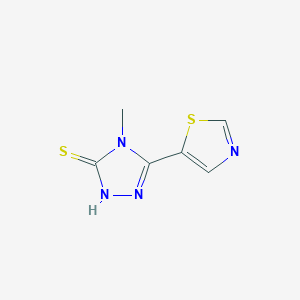




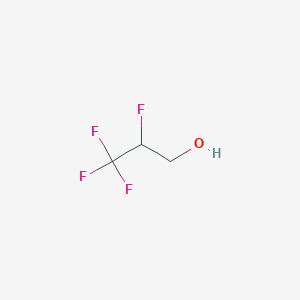
![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)